molecular formula C23H32O5 B13397643 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid CAS No. 130273-90-4

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid

Cat. No.: B13397643
CAS No.: 130273-90-4
M. Wt: 388.5 g/mol
InChI Key: YFHHIZGZVLHBQZ-UHFFFAOYSA-N
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Description

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid is a complex organic compound with significant interest in various scientific fields. This compound is known for its intricate structure, which includes multiple hydroxyl groups and a cyclopentyl ring, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid involves multiple steps, typically starting with the formation of the cyclopentyl ring. One common method includes the use of cyclopentadiene and subsequent functionalization to introduce the hydroxyl and phenyl groups. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the addition of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process typically requires stringent control of reaction conditions, including temperature, pressure, and pH, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups on chemical reactivity.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Bimatoprost: A prostaglandin analog with similar structural features, used in the treatment of glaucoma.

    Latanoprost: Another prostaglandin analog, used to reduce intraocular pressure in patients with glaucoma.

Uniqueness

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131081
Record name 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130273-90-4
Record name 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130273-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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